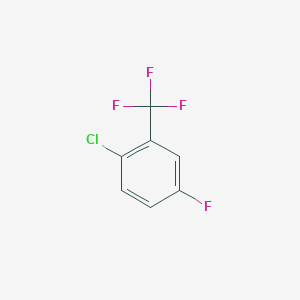

2-Chloro-5-fluorobenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMMVERXHJUMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544917 | |

| Record name | 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89634-75-3 | |

| Record name | 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89634-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-fluorobenzotrifluoride molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-5-fluorobenzotrifluoride for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with fluorinated organic compounds. We will delve into the core characteristics, synthesis, and strategic applications of this compound, a key building block in modern chemical synthesis.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic compound featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on a benzene ring. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, known for its ability to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] The strategic placement of chloro and fluoro groups provides additional handles for synthetic modification and modulates the electronic properties of the ring, influencing reactivity and biological interactions.[4] Understanding the properties and synthesis of this compound is crucial for leveraging its potential in creating novel, high-performance chemical entities.

Core Physicochemical and Identification Data

Accurate identification and understanding of a compound's physical properties are foundational to its application in any research or manufacturing setting. The essential data for this compound are summarized below.

Table 1: Key Properties and Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClF₄ | [5][6] |

| Molecular Weight | 198.55 g/mol | [5][6] |

| CAS Number | 89634-75-3 | [5][7][8] |

| Appearance | Solid | |

| Boiling Point | 152.1 ± 35.0 °C (at 760 Torr) | [7] |

| Density | 1.427 ± 0.06 g/cm³ | [7] |

| Synonyms | 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene | [5] |

Molecular Structure and Spectroscopic Data

The precise arrangement of atoms dictates the molecule's reactivity and interactions.

Caption: Structure of this compound (CAS: 89634-75-3).

Table 2: Chemical Identifiers

| Type | Identifier | Source(s) |

| InChI | 1S/C7H3ClF4/c8-6-2-1-4(9)3-5(6)7(10,11,12)/h1-3H | |

| SMILES | FC(F)(F)c1c(ccc(c1)F)Cl |

Synthesis Strategies and Methodologies

The synthesis of substituted benzotrifluorides like this compound typically relies on multi-step pathways involving electrophilic aromatic substitution on a pre-functionalized benzene ring.[6] A common and adaptable approach involves the sequential introduction of the required functional groups.

A plausible synthetic route can be conceptualized starting from m-fluorobenzotrifluoride. This pathway leverages well-established reactions in organic chemistry, such as nitration followed by reduction, and then a Sandmeyer-type reaction to introduce the chlorine atom.[6]

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Synthesis Protocol (Conceptual)

This protocol is a representative, field-proven methodology adapted from established principles of aromatic chemistry.[6][9]

Objective: Synthesize this compound from a suitable precursor.

Step 1: Nitration of m-Fluorobenzotrifluoride

-

Rationale: To introduce a nitro group, which can later be converted to an amino group, a necessary precursor for the Sandmeyer reaction. The fluorine and trifluoromethyl groups are deactivating but will direct the incoming electrophile (NO₂⁺) to a meta position relative to themselves.

-

Procedure:

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in a reaction vessel equipped with a stirrer and thermometer.

-

Slowly add m-fluorobenzotrifluoride to the cooled acid mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.

-

Step 2: Reduction of the Nitro Group

-

Rationale: To convert the nitro group into an amine, which is required for diazotization.

-

Procedure:

-

Dissolve the nitro-intermediate in ethanol or acetic acid.

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction progress.

-

Upon completion, cool the mixture, filter off the iron salts, and neutralize the filtrate.

-

Extract the amino product and purify it, for instance, by distillation or chromatography.

-

Step 3: Sandmeyer Reaction

-

Rationale: A robust method to convert the primary aromatic amine into a chloro-substituted arene via a diazonium salt intermediate.

-

Procedure:

-

Dissolve the purified amino-intermediate in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt. Maintain the low temperature throughout the addition.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (N₂ gas) will be observed.

-

Stir the reaction mixture at room temperature for several hours.

-

Extract the final product, this compound, with an organic solvent.

-

Purify the crude product by vacuum distillation or column chromatography to obtain the final, high-purity compound.

-

Applications in Drug Discovery and Agrochemicals

The incorporation of fluorine and trifluoromethyl groups is a powerful strategy in modern drug design.[2] These substitutions can profoundly and beneficially alter a drug candidate's properties. This compound serves as a scaffold that imparts these desirable characteristics to a final active pharmaceutical ingredient (API).

Caption: Impact of structural features of the scaffold on drug properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450. Introducing a -CF3 group can block sites of oxidative metabolism, increasing the drug's half-life and bioavailability.[4]

-

Lipophilicity and Permeability: The -CF3 group significantly increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[1] This is a critical factor for oral bioavailability and for drugs targeting the central nervous system.

-

Binding Affinity: The highly polarized C-F bonds can engage in favorable electrostatic and dipole-dipole interactions within a protein's binding pocket, potentially increasing the potency of the drug.[4]

-

Analogs in Development: The utility of this scaffold is demonstrated by its close analogs. For instance, 2-bromo-5-fluorobenzotrifluoride is a known intermediate in the synthesis of Bicalutamide, a non-steroidal androgen antagonist used to treat prostate cancer.[10] This highlights the proven value of the 2-halo-5-fluorobenzotrifluoride framework in developing successful therapeutics.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety.

-

Hazards Identification:

-

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][11]

-

Avoid breathing dust, mist, or vapors.[11]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

-

In case of accidental release, contain the spill with inert material and collect it in a sealed container for proper disposal.[8]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

-

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its unique combination of a trifluoromethyl group with halogen substituents provides a robust platform for the synthesis of advanced pharmaceutical and agrochemical agents. By offering enhanced metabolic stability, modulated lipophilicity, and versatile synthetic potential, this building block enables researchers and developers to address complex challenges in creating more effective and safer chemical products. A thorough understanding of its synthesis, properties, and safe handling is paramount to unlocking its full potential in scientific innovation.

References

- Google Patents. (n.d.). CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzotrifluoride, 99%.

- Google Patents. (n.d.). Preparation of chlorobenzotrifluoride compounds - Patent 0150587.

- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis.

- Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. 89634-75-3 | this compound - AiFChem [aifchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound CAS#: 89634-75-3 [m.chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 10. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-5-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-5-fluorobenzotrifluoride (CAS No. 89634-75-3), a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[1] Recognizing the challenges in sourcing consolidated and precise data, this document synthesizes available information and outlines robust experimental methodologies for the determination of its key physical characteristics. The causality behind experimental choices is explained to provide field-proven insights for researchers. This guide is structured to be a self-validating system, grounding its protocols in established scientific principles.

Introduction: The Significance of Fluorinated Aromatic Compounds

The incorporation of fluorine atoms into aromatic compounds can dramatically alter their physical, chemical, and biological properties.[1] Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Benzotrifluoride derivatives, characterized by a trifluoromethyl (-CF3) group, are a prominent class of these compounds, valued as intermediates and building blocks in organic synthesis.[1] this compound, with its unique substitution pattern, is a valuable intermediate in the creation of specialized chemicals.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control.

Core Physicochemical Properties

Precise physical constants are fundamental to the practical application of any chemical compound. While some data for this compound is available, it is crucial to acknowledge the reported uncertainties and inconsistencies.

Table 1: Summary of Known Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClF₄ | [2] |

| Molecular Weight | 198.55 g/mol | [2] |

| CAS Number | 89634-75-3 | [2] |

| Physical State | Inconsistently reported as solid and liquid | [3][4] |

| Boiling Point | 152.1 ± 35.0 °C (at 760 Torr) | [2] |

| Density | 1.427 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [2] |

| Melting Point | Not Available | [2][5] |

| Vapor Pressure | Not Available | [5] |

| Solubility in Water | Not Available | [5] |

Note: The wide range in the reported boiling point and the uncertainty in density highlight the need for precise experimental determination.

Experimental Methodologies for Precise Characterization

Given the gaps and inconsistencies in the available data, this section provides detailed, step-by-step methodologies for the definitive determination of the core physical properties of this compound.

Determination of Melting and Boiling Points

The conflicting reports of the physical state of this compound necessitate a careful determination of its melting point.

Causality: DSC is a highly sensitive thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6] This method is superior to traditional capillary methods as it provides a complete thermodynamic profile of the phase transition.

Caption: Workflow for Melting Point Determination using DSC.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetic aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., -20 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the expected melting point.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.[7]

A precise boiling point can be determined using a distillation method under controlled pressure.

Density Measurement

Causality: A vibrating tube densitometer provides a highly accurate and reproducible method for determining the density of liquids. The principle is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample.

Experimental Protocol:

-

Calibration: Calibrate the instrument with dry air and deionized water at a known temperature (e.g., 20 °C).

-

Sample Introduction: Introduce the liquid this compound into the measurement cell, ensuring no air bubbles are present.

-

Measurement: Allow the temperature of the cell to stabilize and record the resonant frequency. The instrument's software will convert this to a density value.

Solubility Profile

Causality: Understanding the solubility in a range of solvents is critical for applications in synthesis, purification, and formulation. A systematic approach using visual observation under controlled conditions provides reliable qualitative data.

Experimental Protocol:

-

Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane).

-

Sample Preparation: To a series of vials, add a known amount of this compound (e.g., 10 mg).

-

Titration: Add the selected solvent to each vial in incremental volumes (e.g., 0.1 mL), vortexing after each addition.

-

Observation: Record the volume of solvent required to completely dissolve the solute. Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., >100 mg/mL).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms.

Caption: General workflow for NMR spectroscopic analysis.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The integration of these signals will correspond to the three aromatic protons. The splitting patterns (multiplicities) will be complex due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two signals. One signal will correspond to the single fluorine atom on the aromatic ring, and the other, more intense signal, will correspond to the three equivalent fluorine atoms of the trifluoromethyl group.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected Absorptions:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-F stretching: ~1350-1100 cm⁻¹ (likely strong)

-

C-Cl stretching: ~800-600 cm⁻¹

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal. If solid, press a small amount of the powder firmly onto the crystal.

-

Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to obtain the final absorbance spectrum.

Thermal Stability and Decomposition

Understanding the thermal stability of a compound is crucial for safe handling, storage, and for predicting its behavior in high-temperature reactions.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] This provides information on thermal stability and decomposition temperatures.

Experimental Protocol:

-

Sample Preparation: Place a precisely weighed sample (10-20 mg) of this compound into a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The resulting TGA curve will show the temperature at which weight loss begins, indicating the onset of decomposition.

Safety and Handling

As a chlorinated and fluorinated aromatic compound, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (note that some chlorinated solvents can penetrate latex and nitrile gloves), safety goggles, and a lab coat.[1][3]

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has consolidated the known physical properties of this compound and provided detailed, field-tested methodologies for the precise determination of its key characteristics. By grounding these protocols in established scientific principles, this document serves as a valuable resource for researchers, enabling the safe and effective application of this important chemical intermediate. The provided workflows for physical property measurement and spectroscopic analysis offer a clear path for generating the comprehensive data necessary for advanced research and development.

References

- Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. (2023). PubMed Central. [Link]

- Benzotrifluoride: Chemical Thermodynamic Properties and Internal Rotation 1. Journal of the American Chemical Society. [Link]

- 2-Chloro-5-fluorobenzyl bromide - Optional[FTIR] - Spectrum. SpectraBase. [Link]

- Acutely Toxic Chlorinated Solvents Exposure, Signs and Symptoms and Chemical Properties. University of Arkansas Environmental Health and Safety. [Link]

- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

- ECSA New Guidance on Storage and Handling for Chlorin

- Guidance on Storage and Handling of Chlorin

- Some considerations in the handling of fluorine and the chlorine fluorides. OSTI.GOV. [Link]

- 2-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 93656. PubChem. [Link]

- Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.

- A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]

- Benzene, (trifluoromethyl)-. NIST WebBook. [Link]

- Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

- Thermogravimetric Analysis (TGA)

- GC AND GC/MS. Agilent. [Link]

- Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. NIH. [Link]

- Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH. NIH. [Link]

- Combining Differential Scanning Calorimetry and Cooling-Heating Curve Thermal Analysis to Study the Melting and Solidification Behavior of Al-Ce Binary Alloys. MDPI. [Link]

Sources

- 1. ecolink.com [ecolink.com]

- 2. benchchem.com [benchchem.com]

- 3. enhs.uark.edu [enhs.uark.edu]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. (Open Access) Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety (2023) | Fowzia S. Alamro | 6 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | 89634-75-3 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-fluorobenzotrifluoride

Introduction

2-Chloro-5-fluorobenzotrifluoride is a crucial building block in the synthesis of a wide array of specialized chemicals, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a trifluoromethyl group and both chlorine and fluorine atoms on the aromatic ring, imparts desirable properties to target molecules, such as enhanced metabolic stability and binding affinity.[1][2] This guide provides a comprehensive overview of the primary synthetic pathways for this compound, delving into the underlying reaction mechanisms, experimental considerations, and established protocols.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale of production, and economic feasibility. The most prominent methods involve multi-step sequences starting from readily available precursors like substituted toluenes or benzotrifluorides.

Pathway 1: Diazotization and Sandmeyer Reaction of 4-Chloro-2-aminobenzotrifluoride

A common and versatile method for introducing a chlorine atom onto an aromatic ring is the Sandmeyer reaction.[3][4][5] This pathway commences with the diazotization of an aromatic amine, followed by a copper(I) catalyzed substitution.

The synthesis begins with the nitration of 4-chlorobenzotrifluoride to yield 4-chloro-2-nitrobenzotrifluoride. Subsequent reduction of the nitro group affords 4-chloro-2-aminobenzotrifluoride (also known as 5-chloro-2-aminobenzotrifluoride).[6][7][8] This amine is then subjected to diazotization using nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by a Sandmeyer reaction with a copper(I) chloride source to introduce the chlorine atom at the 2-position.

Caption: Synthesis via Sandmeyer reaction.

Pathway 2: Halogen Exchange (Halex) Reaction

The Halex process is a powerful tool for introducing fluorine into aromatic systems, particularly those activated by electron-withdrawing groups.[2][9] This reaction involves a nucleophilic aromatic substitution where a chloride or bromide is displaced by a fluoride ion.[2]

In a potential pathway to synthesize this compound, a precursor such as 2,5-dichlorobenzotrifluoride could undergo a selective halogen exchange. The trifluoromethyl group's electron-withdrawing nature facilitates this nucleophilic substitution. The reaction is typically carried out at high temperatures in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with a fluoride source such as potassium fluoride (KF).[2][9] The regioselectivity of the fluorination would be a critical factor in this approach.

Caption: Synthesis via Halex reaction.

Pathway 3: Multi-step Synthesis from Substituted Toluenes

Industrial-scale synthesis often relies on cost-effective and readily available starting materials like substituted toluenes. A plausible multi-step route begins with 3,4-dichlorotoluene.

-

Side-chain chlorination: The methyl group of 3,4-dichlorotoluene is converted to a trichloromethyl group via free-radical photochlorination.[10]

-

Halogen exchange (Swarts Reaction): The resulting 3,4-dichlorobenzotrichloride undergoes a halogen exchange reaction, often referred to as the Swarts reaction, with a fluorinating agent like anhydrous hydrogen fluoride (HF) to form 3,4-dichlorobenzotrifluoride.[10][11][12][13][14] Antimony salts can be used as catalysts in this step.[12][13]

-

Nitration: The 3,4-dichlorobenzotrifluoride is then nitrated to introduce a nitro group onto the aromatic ring.

-

Reduction: The nitro group is subsequently reduced to an amino group.

-

Balz-Schiemann Reaction: Finally, the amino group is converted to a fluorine atom via the Balz-Schiemann reaction, which involves diazotization followed by thermal decomposition of the resulting tetrafluoroborate salt.[3][10]

Caption: Multi-step synthesis from 3,4-dichlorotoluene.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-chlorobenzotrifluoride from 5-Chloro-2-nitrobenzotrifluoride[6][7]

This protocol details the reduction of the nitro group to a primary amine, a key step in several synthetic pathways.

Materials:

-

5-Chloro-2-nitrobenzotrifluoride

-

Iron powder

-

Concentrated Hydrochloric Acid

-

Ethanol or Acetic Acid

-

Celite

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Charge the flask with 5-chloro-2-nitrobenzotrifluoride (1 equivalent) and a suitable solvent such as ethanol or acetic acid.

-

Add iron powder (3-5 equivalents) to the mixture.

-

Heat the mixture to 50-60°C and then add concentrated hydrochloric acid (0.5 equivalents) portion-wise. The reaction is exothermic.

-

After the initial exotherm subsides, heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[10]

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude 2-amino-5-chlorobenzotrifluoride.

Protocol 2: Sandmeyer Reaction for the Synthesis of Aryl Halides[3][4][5][15]

This generalized protocol outlines the key steps of the Sandmeyer reaction.

Materials:

-

Aryl diazonium salt (prepared in situ from the corresponding aniline)

-

Copper(I) chloride (CuCl)

-

Hydrochloric acid (HCl)

Procedure:

-

Prepare the aryl diazonium salt by treating the corresponding primary aromatic amine with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (typically 0-5°C).

-

In a separate reaction vessel, prepare a solution or suspension of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride mixture with vigorous stirring.

-

Nitrogen gas will evolve as the reaction proceeds. The reaction mixture is often gently warmed to ensure complete decomposition of the diazonium salt.

-

After the reaction is complete, the aryl halide product can be isolated by extraction, followed by purification techniques such as distillation or chromatography.

Data Summary

| Reaction Type | Key Reagents | Typical Conditions | Key Features |

| Sandmeyer Reaction | Aryl diazonium salt, CuCl | Low temperature for diazotization, mild heating for substitution | Versatile for introducing Cl, Br, CN groups.[3][4][15] |

| Halex Reaction | Aryl chloride, KF | High temperature (150-250°C), polar aprotic solvent (e.g., DMSO, DMF) | Effective for activated aromatic systems.[2][9] |

| Swarts Reaction | Alkyl/Aryl chloride, Metal fluoride (e.g., SbF3, AgF) | Heating, often with a catalyst (e.g., SbCl5) | Classic method for fluorine introduction.[11][12][13] |

Conclusion

The synthesis of this compound can be achieved through several robust and well-established chemical transformations. The choice of a specific pathway is a strategic decision guided by factors such as raw material availability, cost, and the desired scale of production. The Sandmeyer reaction offers a reliable method for the targeted introduction of the chloro substituent, while the Halex and Swarts reactions provide effective means for incorporating the fluoro group. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity of this valuable chemical intermediate.

References

- Benchchem. (n.d.). This compound | 89634-75-3.

- Unacademy. (n.d.). Swarts Reaction.

- Wikipedia. (2023). Halex process.

- Sathee NEET. (n.d.). Chemistry Swarts Reaction.

- Wikipedia. (2023). Swarts fluorination.

- Wikipedia. (2023). Sandmeyer reaction.

- BYJU'S. (n.d.). Swarts reaction mechanism.

- ChemicalBook. (n.d.). 2-Amino-5-chlorobenzotrifluoride CAS#: 445-03-4.

- CK-12 Foundation. (n.d.). Define the Swarts reaction.

- Patent 0150587. (1985). Preparation of chlorobenzotrifluoride compounds.

- ChemicalBook. (n.d.). 2-Amino-5-chlorobenzotrifluoride | 445-03-4.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Benchchem. (n.d.). Application Note: A Multi-Step Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride.

- gChem Global. (n.d.). Halex Comparative Reaction.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- LookChem. (n.d.). Cas 445-03-4,2-Amino-5-chlorobenzotrifluoride.

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

Sources

- 1. benchchem.com [benchchem.com]

- 2. gchemglobal.com [gchemglobal.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-chlorobenzotrifluoride CAS#: 445-03-4 [m.chemicalbook.com]

- 7. 2-Amino-5-chlorobenzotrifluoride | 445-03-4 [chemicalbook.com]

- 8. Cas 445-03-4,2-Amino-5-chlorobenzotrifluoride | lookchem [lookchem.com]

- 9. Halex process - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Swarts Reaction [unacademy.com]

- 12. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. ck12.org [ck12.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-Chloro-5-fluorobenzotrifluoride

Abstract

2-Chloro-5-fluorobenzotrifluoride (CAS No: 89634-75-3) is a highly functionalized aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring chloro, fluoro, and trifluoromethyl groups, makes it a valuable intermediate for synthesizing complex, biologically active molecules. The trifluoromethyl (-CF3) group, in particular, is a prized structural motif in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] This guide provides a comprehensive analysis of the principal synthetic pathways to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern the transformations. We will dissect two robust, multi-step strategies, offering field-proven insights into reaction mechanisms, protocol optimization, and the comparative advantages of each route to empower researchers and development professionals.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of polysubstituted aromatic compounds like this compound presents a significant regiochemical challenge. The final arrangement of substituents—a trifluoromethyl group at C1, a chlorine at C2, and a fluorine at C5—must be constructed with high precision. Direct, sequential electrophilic substitution on a benzotrifluoride core is often unfeasible due to conflicting directing effects and the generation of undesirable isomers.

A more effective approach involves a retrosynthetic analysis that disconnects the target molecule at the C-F or C-Cl bond, leading back to strategic aniline intermediates. This strategy leverages the robust and well-established chemistry of diazonium salts, which serve as exceptionally versatile synthetic hubs. Two primary pathways emerge from this analysis, hinging on the final key transformation: a Balz-Schiemann reaction to introduce the fluorine atom or a Sandmeyer reaction to introduce the chlorine atom.

Caption: Retrosynthetic analysis of this compound.

The choice between these pathways is dictated by factors including the commercial availability and cost of the initial starting materials (3-chlorobenzotrifluoride vs. 3-fluorobenzotrifluoride), overall process yield, and safety considerations associated with the handling of diazonium salt intermediates.

Pathway I: Synthesis via Balz-Schiemann Reaction

This synthetic route constructs the target molecule by introducing the fluorine atom in the final step, leveraging the classic Balz-Schiemann reaction. The core starting material for this pathway is 3-chlorobenzotrifluoride.

Caption: Workflow for Pathway I using the Balz-Schiemann reaction.

Step 1: Nitration of 3-Chlorobenzotrifluoride

Causality: The synthesis begins with an electrophilic aromatic substitution to introduce a nitro group, which will later be converted into the amine necessary for the Balz-Schiemann reaction. The trifluoromethyl (-CF3) group is a powerful deactivating, meta-directing group, while the chlorine atom is a deactivating but ortho-, para-directing group. In this competitive scenario, the directing effects combine to yield the desired 2-nitro-5-chlorobenzotrifluoride as the major product. The nitro group is directed to the position that is ortho to the chlorine and para to the trifluoromethyl group.

Experimental Protocol:

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated (98%) sulfuric acid, maintaining a low temperature.[3]

-

In a separate reactor equipped for cooling and vigorous stirring, charge the 3-chlorobenzotrifluoride.

-

Slowly add the mixed acid to the benzotrifluoride derivative, ensuring the reaction temperature is maintained between room temperature and 60°C.[3]

-

After the addition is complete, continue stirring until the reaction reaches completion (monitored by GC or TLC).

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Separate the organic layer, wash with water until neutral, and purify to obtain 2-nitro-5-chlorobenzotrifluoride.[3]

Step 2: Reduction of 2-Nitro-5-chlorobenzotrifluoride

Causality: The nitro group is selectively reduced to a primary amine to furnish the key intermediate, 5-amino-2-chlorobenzotrifluoride. Catalytic hydrogenation is a clean and efficient method for this transformation. Modified Raney Nickel is an effective catalyst, offering high efficiency and selectivity under moderate pressure and temperature conditions.[3]

Experimental Protocol:

-

In a pressure-resistant autoclave, charge the 2-nitro-5-chlorobenzotrifluoride, an alcohol solvent (e.g., C1-C4 aliphatic alcohol), and the modified Raney Nickel catalyst (typically 0.5-3% by mass of the nitro compound).[3]

-

Seal the reactor and purge with nitrogen, then introduce hydrogen gas to a pressure of 0.5-1.5 MPa.[3]

-

Heat the mixture to 80-120°C with stirring. The reaction proceeds until hydrogen uptake ceases.[3]

-

After cooling and venting, filter the reaction mixture to remove the catalyst.

-

The filtrate is then processed (e.g., by distillation) to isolate the product, 5-amino-2-chlorobenzotrifluoride.

Step 3: Balz-Schiemann Reaction

Causality: This reaction provides a reliable method for introducing a fluorine atom onto an aromatic ring.[4] The primary aromatic amine is first converted into a diazonium salt, which is then complexed with a tetrafluoroborate anion.[5][6] This intermediate, an arenediazonium tetrafluoroborate, is typically more stable than the corresponding chloride salt and can often be isolated. Gentle thermal decomposition of this salt results in the loss of nitrogen gas and boron trifluoride, with the concurrent formation of the aryl fluoride.[6][7]

Experimental Protocol:

-

Dissolve the 5-amino-2-chlorobenzotrifluoride in an aqueous solution of fluoroboric acid (HBF4).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO2). Maintain the temperature below 5°C throughout the addition to form the diazonium tetrafluoroborate salt.[6]

-

The precipitated diazonium salt is filtered, washed with cold water, and carefully dried.

-

The dried salt is gently heated (thermal decomposition) until the evolution of nitrogen gas ceases.[7][8] This step should be performed with extreme caution as diazonium salts can be explosive.[6]

-

The resulting crude product is purified, typically by distillation, to yield this compound.

Pathway II: Synthesis via Sandmeyer Reaction

This alternative strategy introduces the chlorine atom in the final step using the Sandmeyer reaction. This approach begins with 3-fluorobenzotrifluoride, a different commercially available starting material.

Caption: Workflow for Pathway II using the Sandmeyer reaction.

Step 1: Nitration of 3-Fluorobenzotrifluoride

Causality: Similar to Pathway I, the initial step is nitration. Here, both the fluorine atom (ortho-, para-directing) and the trifluoromethyl group (meta-directing) guide the incoming nitro group. The resulting major isomer is 5-fluoro-2-nitrobenzotrifluoride, setting the correct substitution pattern for the subsequent steps.[9]

Experimental Protocol:

-

Cool m-fluorobenzotrifluoride to below 10°C in a suitable reactor.[9]

-

Under vigorous stirring, add a pre-cooled mixture of nitric acid and concentrated sulfuric acid dropwise. The molar ratio of the acid mixture to the starting material should be approximately 1.1-1.5:1.[9]

-

Maintain the reaction temperature below 25°C during the addition.[9]

-

After addition, allow the reaction to proceed to completion.

-

Work-up involves quenching on ice, phase separation, and washing the organic layer to yield the crude 5-fluoro-2-nitrobenzotrifluoride.

Step 2: Reduction of 5-Fluoro-2-nitrobenzotrifluoride

Causality: The nitro-intermediate is reduced to the corresponding aniline, 2-amino-5-fluorobenzotrifluoride. As in the previous pathway, catalytic hydrogenation over Raney Nickel is a preferred industrial method due to its efficiency and the clean nature of the reaction.[9]

Experimental Protocol:

-

The reduction is carried out in a catalytic hydrogenation system using Raney Nickel as the catalyst.[9]

-

The 5-fluoro-2-nitrobenzotrifluoride is dissolved in a suitable solvent (e.g., ethanol).

-

The mixture is subjected to hydrogen pressure at an elevated temperature until the reduction is complete.

-

Post-reaction, the catalyst is filtered off, and the solvent is removed to yield 2-amino-5-fluorobenzotrifluoride.

Step 3: Sandmeyer Reaction

Causality: The Sandmeyer reaction is a substitution reaction used to synthesize aryl halides from aryl diazonium salts using copper(I) salts as a catalyst.[10][11][12] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[10][11] An electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas. This radical then abstracts a chlorine atom from a copper(II) species, yielding the final product and regenerating the copper(I) catalyst.[10]

Experimental Protocol:

-

Prepare an aqueous solution of 2-amino-5-fluorobenzotrifluoride in hydrochloric acid.

-

Cool the solution to 0-5°C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature low, to form the aryl diazonium chloride salt in situ.[13]

-

In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete and gas evolution has subsided, the mixture is typically warmed to ensure the reaction goes to completion.

-

The product, this compound, is then isolated from the reaction mixture, often by steam distillation or solvent extraction, followed by purification.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route depends on a careful evaluation of several technical and economic factors. Both pathways are chemically sound and lead to the desired product through key aniline intermediates.

| Feature | Pathway I (Balz-Schiemann) | Pathway II (Sandmeyer) |

| Core Starting Material | 3-Chlorobenzotrifluoride | 3-Fluorobenzotrifluoride |

| Key Intermediate | 5-Amino-2-chlorobenzotrifluoride | 2-Amino-5-fluorobenzotrifluoride |

| Final Key Reaction | Balz-Schiemann Fluorination | Sandmeyer Chlorination |

| Primary Reagents | HBF₄, NaNO₂, Heat | HCl, NaNO₂, CuCl |

| Potential Pros | Often provides good yields for aryl fluorides. Diazonium tetrafluoroborate can sometimes be isolated, allowing for a more controlled decomposition.[7] | Avoids the use of fluoroboric acid. Copper(I) salts are relatively inexpensive catalysts.[11] |

| Potential Cons | Requires handling of potentially explosive, isolated diazonium salts.[6] Fluoroboric acid is corrosive and relatively expensive. Thermal decomposition can be difficult to control on a large scale. | Yields can be variable. The reaction mixture can be complex, sometimes requiring steam distillation for product isolation. |

Conclusion

The synthesis of this compound is most effectively achieved through multi-step sequences originating from either 3-chlorobenzotrifluoride or 3-fluorobenzotrifluoride. Both the Balz-Schiemann and Sandmeyer reaction pathways offer viable and robust solutions, centered on the versatile chemistry of aniline-derived diazonium salts. The decision to employ a specific pathway requires a strategic assessment of starting material cost, reagent hazards, scalability, and available equipment. For research and development professionals, a thorough understanding of the causality behind each step—from the regioselectivity of nitration to the mechanisms of the final C-F or C-Cl bond formation—is paramount for successful synthesis and optimization. This guide provides the foundational knowledge and procedural framework to confidently approach the synthesis of this critical chemical intermediate.

References

- Wikipedia. Halex process.

- Wikipedia. Balz–Schiemann reaction.

- Allen Institute. Balz-Schiemann Reaction: Mechanism, Formula & Uses.

- Grokipedia. Balz–Schiemann reaction.

- gChem Global. Halex Comparative Reaction.

- Organic Chemistry Portal. Balz-Schiemann Reaction.

- ACS GCI Pharmaceutical Roundtable. Halex Reaction.

- ChemTube3D. Fluorination of Medicinal Compounds - The Halex Reaction.

- BYJU'S. Balz Schiemann Reaction Mechanism.

- gChem Global. Halex Reaction.

- PrepChem.com. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde.

- Wikipedia. Sandmeyer reaction.

- GeeksforGeeks. Sandmeyer Reaction.

- L.S.College, Muzaffarpur. Sandmeyer reaction.

- BYJU'S. Sandmeyer Reaction.

- Organic Chemistry Portal. Sandmeyer Reaction.

- Google Patents. Preparation of chlorobenzotrifluoride compounds - Patent 0150587.

- PrepChem.com. Synthesis of 4-chlorobenzotrifluoride.

- Google Patents. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride.

- Google Patents. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

- Eureka | Patsnap. The preparation method of 2-bromo-5-fluorobenzotrifluoride.

- PubChem. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481.

- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

- Google Patents. CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

- European Patent Office. Preparation of chlorobenzotrifluoride compounds - EP 0150587 B1.

- Google Patents. EP0150587A2 - Preparation of chlorobenzotrifluoride compounds.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chloro-5-nitrobenzotrifluoride in Pharmaceutical Synthesis.

Sources

- 1. This compound AldrichCPR 89634-75-3 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 4. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Balz-Schiemann Reaction [organic-chemistry.org]

- 9. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. byjus.com [byjus.com]

- 13. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

chemical structure and SMILES string of 2-Chloro-5-fluorobenzotrifluoride

An In-Depth Technical Guide to 2-Chloro-5-fluorobenzotrifluoride: A Cornerstone Intermediate in Advanced Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a halogenated aromatic compound of significant interest to researchers and development professionals in the pharmaceutical and agrochemical industries. We will move beyond a simple recitation of facts to provide a causal understanding of its properties, synthesis, and applications, grounded in the principles of physical organic chemistry and process development.

Molecular Identity and Structural Elucidation

This compound, with the CAS Number 89634-75-3, is a polysubstituted benzene derivative. Its structure is characterized by the presence of three distinct electron-withdrawing groups on the aromatic ring: a trifluoromethyl group (-CF₃), a chlorine atom (-Cl), and a fluorine atom (-F).[1] This unique substitution pattern is the primary determinant of its chemical reactivity and utility as a synthetic building block.

The trifluoromethyl group is a powerful deactivating group and is meta-directing in electrophilic aromatic substitution. The halogen substituents, while also deactivating, are ortho, para-directing. The interplay of these electronic effects governs the compound's reactivity and the regiochemistry of its subsequent transformations.

Structural Representation

The 2D chemical structure of this compound is depicted below.

Caption: Figure 1: Chemical Structure of this compound

Chemical Identifiers

For unambiguous identification and data retrieval, a standardized set of identifiers is crucial.

| Identifier | Value | Source |

| CAS Number | 89634-75-3 | [2] |

| Molecular Formula | C₇H₃ClF₄ | [1][3] |

| Molecular Weight | 198.55 g/mol | [1] |

| SMILES String | FC(F)(F)c1c(ccc(c1)F)Cl | [1] |

| InChI | 1S/C7H3ClF4/c8-6-2-1-4(9)3-5(6)7(10,11,12)/h1-3H | [1] |

| InChIKey | CBMMVERXHJUMCM-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Properties

The physical properties of the compound are a direct consequence of its molecular structure. The high electronegativity of the fluorine and chlorine atoms, combined with the dense trifluoromethyl group, results in a relatively high molecular weight and density for a small molecule.

| Property | Value | Source |

| Appearance | Solid | |

| Boiling Point | 152.1 ± 35.0 °C (at 760 Torr) | [2][4] |

| Density | 1.427 ± 0.06 g/cm³ (at 20 °C) | [2][4] |

| Storage Class | 11 (Combustible Solids) |

Synthesis and Mechanistic Considerations

While multiple proprietary methods exist for the industrial-scale production of this compound, a common and instructive approach involves the electrophilic halogenation of a suitable precursor. A plausible synthetic pathway begins with m-fluorobenzotrifluoride.[1]

The key challenge in this synthesis is controlling the regioselectivity of the chlorination. The trifluoromethyl group is strongly deactivating and meta-directing, while the fluorine atom is weakly deactivating but ortho, para-directing. The positions ortho to the fluorine (positions 2 and 4) and meta to the trifluoromethyl group (positions 2, 4, and 6) are activated. Therefore, electrophilic attack is most likely to occur at the positions that satisfy both directing effects, primarily position 2.

Proposed Synthetic Workflow

Caption: Figure 2: Proposed Synthesis Workflow

Exemplary Experimental Protocol

The following protocol is a representative, non-optimized procedure derived from general principles of electrophilic aromatic substitution for related molecules.[1]

-

Reactor Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a thermometer, a condenser, and a gas inlet tube. The entire apparatus is dried and purged with an inert gas (e.g., nitrogen).

-

Charging Reagents: The flask is charged with m-fluorobenzotrifluoride and a catalytic amount of a Lewis acid, such as anhydrous iron(III) chloride (FeCl₃).

-

Reaction Execution: Gaseous chlorine (Cl₂) is bubbled through the stirred mixture at a controlled rate. The reaction is typically exothermic, and the temperature should be maintained within a specific range (e.g., 20-40 °C) using an external cooling bath to minimize side-product formation.

-

Monitoring: The reaction progress is monitored by gas chromatography (GC) until the starting material is consumed to the desired level.

-

Workup: Upon completion, the reaction mixture is cooled and cautiously quenched by pouring it into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy any excess chlorine. The organic layer is separated, washed sequentially with water and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: The crude product is filtered, and the solvent (if any) is removed under reduced pressure. The final product is purified, typically by vacuum distillation or recrystallization, to yield this compound of high purity.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile intermediate. The strategic incorporation of fluorine and trifluoromethyl groups into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological profiles.[5][6]

Key Benefits of Fluorine Incorporation:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can block "metabolic soft spots" in a drug candidate, increasing its half-life and bioavailability.[6]

-

Enhanced Binding Affinity: The high electronegativity of fluorine can alter the electronic properties (pKa) of nearby functional groups, leading to more favorable electrostatic interactions with target proteins.[5]

-

Increased Lipophilicity: The trifluoromethyl group, in particular, significantly increases lipophilicity, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[6][7]

Analogues of this compound are critical in the synthesis of important therapeutics. For instance, the structurally similar 2-bromo-5-fluorobenzotrifluoride is a key intermediate in the synthesis of bicalutamide, a non-steroidal anti-androgen used to treat prostate cancer.[8] This highlights the utility of the 2-halo-5-fluorobenzotrifluoride scaffold in constructing complex, high-value molecules. Similarly, related fluorinated building blocks are essential for creating modern herbicides and pesticides.[9]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is paramount. It is classified as an irritant and is harmful if swallowed.[10]

Mandatory Safety Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[10][11]

-

Ventilation: All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors or dust.[12]

-

Handling: Avoid all personal contact. Do not eat, drink, or smoke in the work area. Use spark-proof tools and ground all equipment when transferring material.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

Emergency Procedures

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Conclusion

This compound is more than just a catalog chemical; it is a sophisticated building block that enables the synthesis of next-generation pharmaceuticals and agrochemicals. Its unique electronic and steric properties, conferred by its trifluoromethyl and halogen substituents, provide a powerful tool for medicinal chemists to fine-tune the metabolic stability, potency, and pharmacokinetic profiles of drug candidates. A thorough understanding of its synthesis, reactivity, and safe handling is essential for any researcher aiming to leverage the strategic advantages of fluorine chemistry in their development programs.

References

- CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google P

- Material Safety Data Sheet - 2-Chlorobenzotrifluoride, 99% - Cole-Parmer. [Link]

- This compound Eight Chongqing Chemdad Co. [Link]

- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google P

- Applications of Fluorine in Medicinal Chemistry - PubMed. [Link]

- Fluorine in drug discovery: Role, design and case studies. [Link]

- The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis. [Link]

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 89634-75-3 [m.chemicalbook.com]

- 3. 89634-75-3 | this compound - AiFChem [aifchem.com]

- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

reactivity and chemical properties of 2-Chloro-5-fluorobenzotrifluoride

An In-depth Technical Guide to the Reactivity and Chemical Properties of 2-Chloro-5-fluorobenzotrifluoride

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 89634-75-3), a pivotal intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. The document elucidates the molecule's core physicochemical properties, synthetic pathways, and characteristic reactivity. A central focus is placed on the interplay of its substituents—the trifluoromethyl, chloro, and fluoro groups—which collectively define its behavior in key chemical transformations. Detailed discussions on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are presented, supported by mechanistic diagrams and field-proven insights. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile building block.

Introduction and Physicochemical Profile

This compound, with the empirical formula C₇H₃ClF₄, is a halogenated aromatic compound of significant interest in medicinal and materials chemistry. The strategic placement of three distinct electron-withdrawing groups on the benzene ring imparts a unique electronic character, making it a highly valuable and reactive scaffold for constructing complex molecular architectures. The trifluoromethyl (-CF₃) group, in particular, is a cornerstone of modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs).[1][2]

The reactivity of the aromatic core is profoundly influenced by the synergistic and competing electronic effects of its substituents. The potent electron-withdrawing nature of the trifluoromethyl group, primarily through a strong negative inductive effect (-I), renders the aromatic ring electron-deficient. This electronic state is fundamental to its utility, particularly in facilitating reactions that are otherwise challenging on electron-rich aromatic systems.

Core Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 89634-75-3 | [3] |

| Molecular Formula | C₇H₃ClF₄ | [3] |

| Molecular Weight | 198.55 g/mol | |

| Appearance | Liquid | [4] |

| Boiling Point | 152.1 ± 35.0 °C (at 760 Torr) | [3] |

| Density | 1.427 ± 0.06 g/cm³ (at 20 °C) | [3] |

| InChI Key | CBMMVERXHJUMCM-UHFFFAOYSA-N | [5] |

| SMILES | FC(F)(F)c1c(ccc(c1)F)Cl |

Synthesis and Manufacturing Pathways

The synthesis of this compound can be approached through several strategic routes, typically starting from more readily available benzotrifluoride precursors. The choice of pathway often depends on factors such as starting material cost, desired purity, and scalability.

One common and logical strategy involves the direct electrophilic halogenation of a suitable precursor like m-fluorobenzotrifluoride.[5] The directing effects of the existing substituents are critical for achieving the desired regioselectivity. The trifluoromethyl group is a meta-director, while the fluorine atom is an ortho-, para-director. Their combined influence dictates the position of the incoming electrophile.

An alternative and highly versatile approach involves a multi-step sequence starting with nitration, followed by reduction and a Sandmeyer-type reaction to introduce the chloro group.[5] This pathway offers robust control over isomer formation. For instance, a similar methodology is employed for synthesizing the isomeric 2-bromo-5-fluorobenzotrifluoride, which involves the nitration of m-fluorobenzotrifluoride, reduction of the nitro group to an amine, and subsequent diazotization followed by bromination.[5][6]

Caption: Multi-step synthesis of this compound.

Core Reactivity and Chemical Properties

The chemical behavior of this compound is dominated by the electron-deficient nature of its aromatic ring. This property makes it an excellent substrate for nucleophilic aromatic substitution and a versatile partner in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this molecule is Nucleophilic Aromatic Substitution (SNAr). The reaction is strongly activated by the -CF₃ group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[7][8]

Causality of Reactivity:

-

Activation: The trifluoromethyl group is a powerful electron-withdrawing group. Its placement ortho to the chlorine atom provides maximal resonance stabilization for the anionic intermediate, significantly accelerating the rate of substitution at the C2 position.[7]

-

Leaving Group Aptitude: Both chlorine and fluorine can act as leaving groups. However, the C-Cl bond is weaker than the C-F bond, making chloride the kinetically preferred leaving group in most SNAr reactions.[7] The fluorine atom at C5 is less activated as it is meta to the -CF₃ group.[7]

The general mechanism proceeds via a two-step addition-elimination pathway.[9]

Caption: General mechanism for SNAr on this compound.

Experimental Protocol: General SNAr Reaction

-

Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (1.1-1.5 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, if required).

-

Reaction: Heat the mixture to a temperature typically ranging from 80 °C to 150 °C. The optimal temperature is determined by the nucleophilicity of the attacking species.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C, C-N, and C-O bond formation.[10] These reactions dramatically expand the synthetic utility of the molecule, allowing for the introduction of diverse functionalities.

Potential Transformations:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Heck Reaction: Reaction with alkenes.

The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions, such as C-F bond activation, which is generally more challenging but possible under specific conditions.[11][12]

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a key building block for a variety of biologically active molecules. Its derivatives are found in numerous pharmaceutical and agrochemical products.[1][13]

-

Pharmaceutical Synthesis: The scaffold is used to construct APIs where the fluorinated phenyl moiety is crucial for activity. The trifluoromethyl group can enhance binding to target proteins and improve pharmacokinetic profiles by blocking metabolic oxidation.[1][2]

-

Agrochemical Production: In agrochemicals, this intermediate is used to create potent herbicides and pesticides.[13] The halogen and -CF₃ substituents contribute to the molecule's environmental persistence and biological efficacy, leading to improved crop protection.[1]

Spectroscopic Profile

The structural identity of this compound can be unequivocally confirmed through standard spectroscopic methods. While a complete dataset is not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[14][15]

-

¹H NMR: The proton NMR spectrum would be complex, showing three distinct aromatic protons. The signals would exhibit coupling to each other (³JHH) as well as coupling to the fluorine atom (³JHF, ⁴JHF) and potentially long-range coupling to the -CF₃ group (⁵JHF), resulting in intricate multiplets.

-

¹⁹F NMR: The fluorine NMR spectrum would show two signals: one for the aromatic fluorine and one for the -CF₃ group, each with characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals for the seven carbon atoms. The carbon attached to the -CF₃ group would appear as a quartet due to coupling with the three fluorine atoms.

-

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for C-H stretching (aromatic, ~3100-3000 cm⁻¹), C=C stretching (aromatic, ~1600-1450 cm⁻¹), strong C-F stretching (for both Ar-F and CF₃, ~1350-1100 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹).[15]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion peak (M⁺) at m/z 198, along with a characteristic M+2 isotope peak for the presence of one chlorine atom.[15]

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[4][16] Proper safety protocols must be strictly followed during its handling and storage.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid all personal contact, including inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles or a face shield, and a lab coat.[4][17]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly sealed when not in use.[4][17]

-

Spills: In case of a spill, absorb with an inert material like sand or vermiculite and place it in a suitable, labeled container for disposal.[4]

-

Fire: The substance is non-combustible, but containers may burn. Use extinguishing media suitable for the surrounding fire.[4]

Conclusion

This compound is a specialty chemical whose value lies in the precise arrangement of its functional groups. Its electron-deficient aromatic ring, activated primarily by an ortho-trifluoromethyl group, makes it an ideal substrate for nucleophilic aromatic substitution, providing a reliable platform for introducing a wide range of functionalities. Furthermore, its capacity to participate in palladium-catalyzed cross-coupling reactions solidifies its status as a versatile and indispensable intermediate in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity, guided by the principles outlined in this document, is essential for its effective application in advanced chemical synthesis.

References

- Apollo Scientific. (2023, August 3).

- Sigma-Aldrich. This compound AldrichCPR.

- ChemicalBook. This compound CAS#: 89634-75-3.

- Benchchem. This compound | 89634-75-3.

- Cole-Parmer. Material Safety Data Sheet - 2-Chlorobenzotrifluoride, 99%.

- ChemicalBook. This compound | 89634-75-3.

- Benchchem. 2-Chloro-3-fluorobenzotrifluoride | 109957-97-3.

- Lookchem. (2026, January 1). High Purity 2-Chloro-5-Nitrobenzotrifluoride: A Key Intermediate for Pharmaceuticals and Agrochemicals.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

- Chemistry LibreTexts. (2022, September 24). 16.

- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis.

- MDPI.

- Chemical Communications (RSC Publishing).

- ChemicalBook. 2-Fluoro-5-bromobenzotrifluoride(393-37-3) 1H NMR spectrum.

- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- Benchchem. Spectroscopic and Synthetic Profile of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 89634-75-3 [m.chemicalbook.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds | MDPI [mdpi.com]

- 12. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. nbinno.com [nbinno.com]

- 14. 2-Fluoro-5-bromobenzotrifluoride(393-37-3) 1H NMR [m.chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 2-Chloro-5-fluorobenzotrifluoride: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluorobenzotrifluoride, a halogenated aromatic compound, has emerged as a pivotal intermediate in the synthesis of a diverse array of agrochemicals and pharmaceuticals. Its unique molecular architecture, featuring a trifluoromethyl group alongside chlorine and fluorine substituents on a benzene ring, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability, bioavailability, and binding affinity. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and key applications of this versatile building block. We will delve into detailed synthetic methodologies, including a step-by-step laboratory protocol, and explore the instrumental role of this compound in the creation of modern crop protection agents and therapeutic compounds.

Introduction: The Rise of Fluorinated Benzotrifluorides